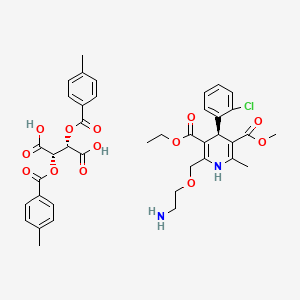

(S)-Amlodipine Di-p-Toluoyl-D-tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

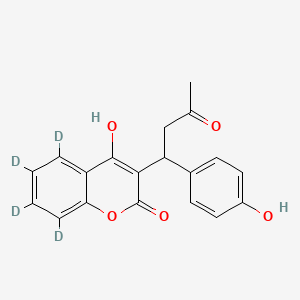

“(S)-Amlodipine Di-p-Toluoyl-D-tartrate” is an impurity of Amlodipine . Amlodipine is a long-acting dihydropyridine L-type calcium channel blocker used to lower blood pressure and prevent chest pain .

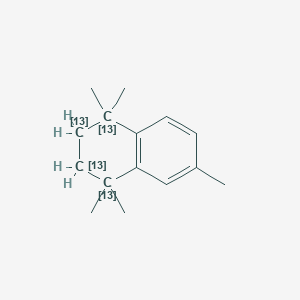

Molecular Structure Analysis

The molecular formula of “(S)-Amlodipine Di-p-Toluoyl-D-tartrate” is C40H43ClN2O13 . The IUPAC name is (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate .Physical And Chemical Properties Analysis

“(S)-Amlodipine Di-p-Toluoyl-D-tartrate” appears as a white solid . It is soluble in methanol .Applications De Recherche Scientifique

Pharmacodynamic and Pharmacokinetic Properties

(S)-Amlodipine Di-p-Toluoyl-D-tartrate, as a derivative of Amlodipine, plays a significant role in cardiovascular disease treatment through its pharmacodynamic and pharmacokinetic properties. Amlodipine, a dihydropyridine calcium channel blocker, inhibits calcium influx in vascular smooth muscle cells, leading to vasodilation in peripheral and coronary vascular beds. This mechanism underlies its effectiveness in managing hypertension and angina pectoris. Studies have demonstrated that Amlodipine is comparable or superior to other standard therapeutic agents in managing these conditions, offering a favorable safety profile without the common adverse effects associated with other cardiovascular agents (Murdoch & Heel, 1991).

Anti-Anginal and Antihypertensive Effects

Further research highlights Amlodipine's significant anti-anginal and antihypertensive effects. It improves exercise capacity and reduces symptoms of myocardial ischemia in patients with angina pectoris, demonstrating comparable efficacy to calcium antagonists like diltiazem and beta-blockers such as nadolol. Amlodipine's unique pharmacokinetic profile, characterized by high oral absorption, long elimination half-life, and gradual vasodilatory action, supports its once-daily dosing, enhancing patient compliance and reducing vasodilatory side effects (Taylor, 1991).

Cardiovascular Event Reduction and Blood Pressure Management

Amlodipine's role extends beyond symptom management to include potential benefits in reducing cardiovascular events and improving patient outcomes in hypertension management. Its efficacy and safety have been validated in large randomized controlled trials, positioning it as a first-line antihypertensive agent. Amlodipine's impact on reducing the risk of cardiovascular events, coupled with its ability to manage blood pressure effectively over 24 hours, underscores its clinical utility in a broad patient population, including those with comorbid conditions like diabetes and renal impairment (Fares et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMFRGMUDAJQAA-CJSNSBGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747028 |

Source

|

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Amlodipine Di-p-Toluoyl-D-tartrate | |

CAS RN |

1215226-53-1 |

Source

|

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)